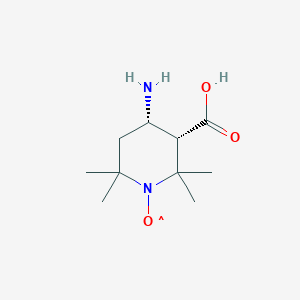![molecular formula C23H33NO2SSi B13404465 [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide](/img/structure/B13404465.png)
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is a complex organic compound with significant applications in various fields, including cancer research. It is known for its role as an intermediate in the synthesis of bioactive molecules such as Jasplakinolide, which is a potent inhibitor of prostate and breast carcinoma cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide typically involves multiple steps, including the formation of silyl ethers and the use of specific catalysts. One common method involves the silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as proazaphosphatrane . The reaction conditions are generally mild, with temperatures ranging from 24 to 40°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing efficient and mild catalysts to ensure high yields and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under controlled atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: As an intermediate in the synthesis of Jasplakinolide, it plays a crucial role in developing inhibitors for cancer cell proliferation.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide involves its interaction with molecular targets and pathways. In cancer research, it acts as an inhibitor by binding to specific proteins and enzymes involved in cell proliferation. The silyl group enhances its stability and bioavailability, allowing it to effectively inhibit the growth of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jasplakinolide: A potent inhibitor of cancer cell proliferation, synthesized using [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide as an intermediate.
Trimethylsilyl Derivatives: Compounds with similar silyl groups that exhibit unique chemical properties and applications.
Uniqueness
This compound stands out due to its specific structure, which imparts unique reactivity and stability. Its role as an intermediate in the synthesis of bioactive molecules further highlights its importance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C23H33NO2SSi |
|---|---|
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
4-methyl-N-[[4-tri(propan-2-yl)silyloxyphenyl]methylidene]benzenesulfinamide |
InChI |
InChI=1S/C23H33NO2SSi/c1-17(2)28(18(3)4,19(5)6)26-22-12-10-21(11-13-22)16-24-27(25)23-14-8-20(7)9-15-23/h8-19H,1-7H3 |
InChI-Schlüssel |
ZMVKRPKYFHBHTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


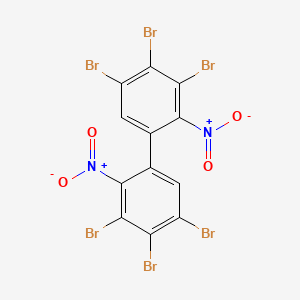
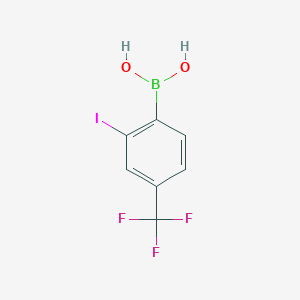
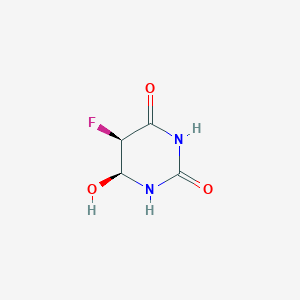

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
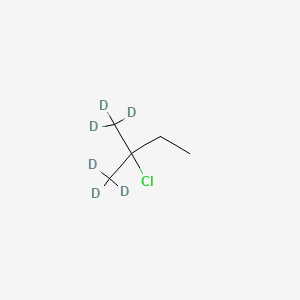
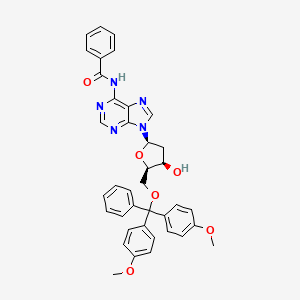
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)

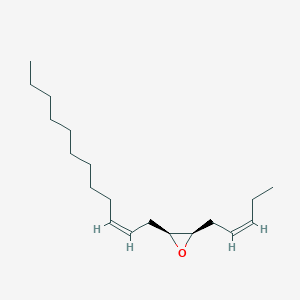
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
